molecular formula C20H30O3 B15580913 Neotripterifordin CAS No. 171236-04-7

Neotripterifordin

Cat. No.: B15580913
CAS No.: 171236-04-7
M. Wt: 318.4 g/mol
InChI Key: WAZWEQYFSTXTHA-BHJGDWCPSA-N
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Description

active against HIV;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171236-04-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,2R,5R,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one

InChI

InChI=1S/C20H30O3/c1-17-7-3-8-20(16(21)23-12-17)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1

InChI Key

WAZWEQYFSTXTHA-BHJGDWCPSA-N

Origin of Product

United States

Foundational & Exploratory

Neotripterifordin: A Technical Overview of its Discovery, Isolation, and Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotripterifordin, a kaurane-type diterpene lactone, stands as a significant natural product isolated from the medicinal plant Tripterygium wilfordii. This document provides a comprehensive technical overview of the discovery, isolation, and biological evaluation of this compound, with a particular focus on its potent anti-HIV-1 activity. The information is compiled to serve as a foundational resource for researchers in natural product chemistry, virology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] The structural characterization of this novel compound was accomplished through a combination of advanced spectroscopic techniques.[1] These methods are crucial for determining the complex three-dimensional structure of natural products.

Experimental Protocols: Structural Elucidation

The elucidation of this compound's structure involved the following key spectroscopic methods. While the precise instrumental parameters are not publicly available, a general methodology is outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments was instrumental in establishing the connectivity and stereochemistry of the molecule.[1]

    • ¹H-¹H Correlated Spectroscopy (COSY): Used to identify proton-proton spin-spin couplings within the molecule, revealing the connectivity of the carbon skeleton.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlated proton and carbon nuclei that are directly bonded, assigning protons to their corresponding carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Identified longer-range couplings between protons and carbons (typically 2-3 bonds), providing critical information for assembling the molecular framework.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): Determined the spatial proximity of protons, which was essential for elucidating the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition of this compound, providing its exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups within the molecule, such as the lactone ring.[1]

Isolation and Purification

The isolation of this compound from the roots of Tripterygium wilfordii is a multi-step process involving extraction and chromatographic separation. The general workflow for isolating diterpenes from this plant is depicted below.

Experimental Workflow for Isolation

Isolation_Workflow plant_material Dried Roots of Tripterygium wilfordii extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fraction Active Fraction partitioning->fraction chromatography Column Chromatography (e.g., Silica (B1680970) Gel) fraction->chromatography purified_fraction Purified Fraction chromatography->purified_fraction hplc Preparative HPLC purified_fraction->hplc This compound Pure this compound hplc->this compound

A generalized workflow for the isolation of this compound.
Experimental Protocols: Isolation and Purification

A detailed, step-by-step protocol for the isolation of this compound is not fully available in the public domain. However, based on standard phytochemical isolation procedures for diterpenoids, the following is a representative methodology:

  • Extraction: The dried and powdered roots of Tripterygium wilfordii are typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is repeated multiple times to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and butanol. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the ethyl acetate fraction.

  • Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography, most commonly using silica gel as the stationary phase. A gradient of solvents, such as a hexane-ethyl acetate mixture of increasing polarity, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is typically employed to yield pure this compound.

Biological Activity: Anti-HIV-1

This compound has demonstrated significant biological activity as a potent inhibitor of HIV-1 replication.[1]

Quantitative Data: Anti-HIV-1 Activity
CompoundCell LineEC₅₀ (nM)Therapeutic Index (TI)
This compoundH9 Lymphocyte25125

*EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. *Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

Mechanism of Action

The primary mechanism of the anti-HIV-1 action of this compound is believed to be the inhibition of the viral enzyme, reverse transcriptase. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 life cycle.

HIV-1 Reverse Transcriptase Inhibition

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase active_site Active Site active_site->inhibition allosteric_site Allosteric Site (NNRTI Binding Pocket) allosteric_site->active_site Induces Conformational Change This compound This compound (NNRTI) This compound->allosteric_site Binds to viral_rna Viral RNA viral_rna->active_site Template dntps dNTPs dntps->active_site Bind to viral_dna Viral DNA Synthesis inhibition->viral_dna Inhibited

Mechanism of HIV-1 RT inhibition by this compound.

At present, there is no substantial evidence to suggest that this compound significantly modulates host cell signaling pathways, such as NF-κB or MAPK, as its primary mode of antiviral action. Its potent and specific inhibition of HIV-1 reverse transcriptase appears to be the key driver of its anti-HIV-1 efficacy.

Conclusion

This compound is a promising natural product with potent anti-HIV-1 activity. Its discovery and structural elucidation have been significant achievements in natural product chemistry. While the primary mechanism of action is understood to be the inhibition of HIV-1 reverse transcriptase, further research into its detailed pharmacology and potential for drug development is warranted. The lack of publicly available, detailed experimental protocols and quantitative data on its isolation highlights the need for more open dissemination of research data to accelerate scientific progress.

References

Unraveling Neotripterifordin: A Technical Guide to Structure Elucidation with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in the structural elucidation of Neotripterifordin, a kaurane-type diterpene lactone isolated from Tripterygium wilfordii. Initially reported in 1995, the structure of this potent anti-HIV agent was later revised in 1997 based on enantioselective total synthesis. This guide will cover the key 2D NMR techniques employed in this process, present the crucial NMR data that led to the final structural assignment, and provide detailed experimental protocols for the cited methodologies.

The Structural Challenge of this compound

This compound's complex polycyclic framework and multiple stereocenters presented a significant challenge for structural determination. The initial elucidation relied heavily on a suite of 2D NMR experiments to piece together the connectivity and relative stereochemistry of the molecule. However, the subtle stereochemical nuances of the molecule ultimately required total synthesis to definitively establish the correct structure. This case serves as a powerful example of the synergy between spectroscopic analysis and chemical synthesis in modern natural product chemistry.

Data Presentation: NMR Fingerprints of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the revised, synthetically confirmed structure of this compound. This data is essential for the identification and characterization of this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.55m
1.25m
1.70m
1.60m
1.45m
1.35m
51.80d6.0
2.10m
1.95m
1.65m
1.50m
92.25d6.0
11α1.85m
11β1.75m
12α1.90m
12β1.60m
14α2.05d12.0
14β1.90d12.0
152.80s
174.85, 4.75s, s
181.10s
191.05s
200.95s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
139.5
218.5
342.0
433.5
556.0
622.0
738.0
844.0
950.0
1039.0
1119.0
1230.0
1345.0
1435.0
1552.0
16155.0
17105.0
1828.0
1922.0
2015.0
C=O178.0

Experimental Protocols for 2D NMR Analysis

The structure of this compound was pieced together using a combination of 2D NMR experiments. Below are detailed methodologies for the key techniques employed.

¹H-¹H Correlated Spectroscopy (COSY)

The COSY experiment is fundamental for identifying proton-proton spin coupling networks, revealing which protons are adjacent to each other through covalent bonds.

  • Pulse Sequence: The standard COSY-90 (or COSY-45 for finer details near the diagonal) pulse sequence is utilized.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquisition Parameters:

    • Spectrometer Frequency: 500 MHz

    • Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.

    • Number of Scans (NS): 4-8 per increment.

    • Number of Increments (TD(F1)): 256-512.

    • Relaxation Delay (D1): 1.0-2.0 seconds.

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum is symmetrized.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment provides information about protons that are close to each other in space (typically within 5 Å), which is crucial for determining the relative stereochemistry of the molecule.

  • Pulse Sequence: A phase-sensitive NOESY sequence with gradient selection is employed.

  • Sample Preparation: Same as for the COSY experiment.

  • Acquisition Parameters:

    • Spectrometer Frequency: 500 MHz

    • Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.

    • Number of Scans (NS): 16-32 per increment.

    • Number of Increments (TD(F1)): 256-512.

    • Relaxation Delay (D1): 2.0-3.0 seconds.

    • Mixing Time (d8): For a molecule of this size (small molecule), a mixing time in the range of 300-800 ms (B15284909) is typically used to observe optimal NOE cross-peaks.[1]

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions. Baseline correction is applied as needed.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

  • Pulse Sequence: A sensitivity-enhanced, gradient-selected HSQC experiment with decoupling during acquisition is used.

  • Sample Preparation: Same as for the COSY experiment.

  • Acquisition Parameters:

    • Spectrometer Frequency: 500 MHz for ¹H, 125 MHz for ¹³C.

    • Spectral Width (SW): 10-12 ppm in the F2 (¹H) dimension and 180-200 ppm in the F1 (¹³C) dimension.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD(F1)): 128-256.

    • Relaxation Delay (D1): 1.0-1.5 seconds.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.[2]

  • Processing: The data is processed with a squared sine-bell window function in both dimensions.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for connecting different spin systems by identifying long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons.

  • Pulse Sequence: A gradient-selected HMBC experiment is employed.

  • Sample Preparation: Same as for the COSY experiment.

  • Acquisition Parameters:

    • Spectrometer Frequency: 500 MHz for ¹H, 125 MHz for ¹³C.

    • Spectral Width (SW): 10-12 ppm in the F2 (¹H) dimension and 220-240 ppm in the F1 (¹³C) dimension to include quaternary and carbonyl carbons.

    • Number of Scans (NS): 8-16 per increment.

    • Number of Increments (TD(F1)): 256-512.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Long-Range Coupling Constant (ⁿJ(CH)): The experiment is optimized for a long-range coupling of 8-10 Hz to observe both ²J and ³J correlations.[3]

  • Processing: The data is typically processed using a sine-bell window function and presented in magnitude mode.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound using 2D NMR.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Building Isolation Isolation of this compound Dissolution Dissolution in CDCl3 Isolation->Dissolution COSY 1H-1H COSY Dissolution->COSY NOESY NOESY Dissolution->NOESY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC Fragments Identify Spin Systems COSY->Fragments Stereochem Determine Relative Stereochemistry NOESY->Stereochem HSQC->Fragments Connectivity Connect Fragments HMBC->Connectivity Fragments->Connectivity Connectivity->Stereochem Structure Propose Structure Stereochem->Structure

Figure 1. Experimental workflow for 2D NMR-based structure elucidation.

logical_relationship COSY COSY (H-H Connectivity) Planar_Structure Planar Structure (Atom Connectivity) COSY->Planar_Structure Identifies H-H spin systems HSQC HSQC (Direct C-H Correlation) HSQC->Planar_Structure Assigns carbons to protonated positions HMBC HMBC (Long-Range C-H Correlation) HMBC->Planar_Structure Connects spin systems via quaternary carbons NOESY NOESY (Through-Space H-H Proximity) Relative_Stereo Relative Stereochemistry (3D Arrangement) NOESY->Relative_Stereo Defines spatial relationships of protons Planar_Structure->Relative_Stereo Final_Structure Complete 3D Structure Relative_Stereo->Final_Structure

Figure 2. Logical relationships of 2D NMR data in structure determination.

Conclusion

The successful structure elucidation of this compound underscores the indispensable role of 2D NMR spectroscopy in natural product chemistry. The concerted application of COSY, NOESY, HSQC, and HMBC experiments allows for a systematic and detailed assembly of complex molecular architectures. This guide provides researchers with the foundational knowledge and practical protocols to apply these powerful techniques to their own structural challenges. The case of this compound also highlights the importance of rigorous validation, where total synthesis ultimately provided the definitive proof of structure, correcting the initial spectroscopic assignment. This integrated approach remains the gold standard in the field.

References

Spectroscopic Scrutiny of Neotripterifordin: A Technical Guide to 1H-1H COSY and NOESY Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-1H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), in the structural elucidation of Neotripterifordin. This diterpene lactone, isolated from Tripterygium wilfordii, has demonstrated potent anti-HIV activity, making its precise structural characterization a critical aspect of ongoing research and drug development efforts.[1][2]

The structural complexity of this compound, a pentacyclic compound with multiple stereocenters, necessitates the use of advanced spectroscopic techniques to unambiguously assign proton and carbon signals and to determine the relative stereochemistry.[2] This guide will detail the experimental protocols for these key NMR experiments and present the interpretation of the resulting data in a clear, structured format.

Structural Elucidation Workflow

The structural elucidation of a novel natural product like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow, commencing with sample isolation and culminating in the final structural confirmation.

Spectroscopic_Workflow cluster_0 Isolation & Purity cluster_1 Primary Structure Determination cluster_2 2D NMR Connectivity & Stereochemistry cluster_3 Structure Finalization Isolation Isolation from Natural Source Purification Purification (e.g., HPLC) Isolation->Purification Purity_Assessment Purity Assessment (e.g., LC-MS) Purification->Purity_Assessment HRMS High-Resolution Mass Spectrometry (HRMS) (Molecular Formula) Purity_Assessment->HRMS NMR_1D 1D NMR (1H, 13C, DEPT) (Functional Groups, C/H Count) Purity_Assessment->NMR_1D COSY 1H-1H COSY (H-H Connectivity) NMR_1D->COSY HSQC HSQC/HETCOR (C-H Connectivity) NMR_1D->HSQC NOESY NOESY/ROESY (Through-Space H-H Proximity) COSY->NOESY HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Data_Integration Data Integration and Structure Proposal HMBC->Data_Integration NOESY->Data_Integration Stereochem_Confirmation Stereochemical Assignment Data_Integration->Stereochem_Confirmation Final_Structure Final Structure Elucidation Stereochem_Confirmation->Final_Structure

Figure 1: Workflow for the structural elucidation of a natural product.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following sections outline the methodologies for 1H-1H COSY and NOESY experiments as applied to this compound.

Sample Preparation

A sample of 5-10 mg of purified this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), and transferred to a high-precision NMR tube.[3] The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may obscure important resonances.

1H-1H COSY Experiment

The Gradient Enhanced COSY (gCOSY) experiment is utilized to identify proton-proton spin-spin coupling networks, revealing which protons are directly connected through two or three bonds.

Instrumentation:

  • A 400-600 MHz NMR Spectrometer is typically used.[3]

Key Parameters:

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., 'gcosy') is employed.

  • Spectral Width (sw): The spectral width in both dimensions is set to encompass all proton signals.

  • Number of Transients (nt): Typically 2-4 transients per increment are collected for sufficient signal-to-noise.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is used to allow for full spin relaxation between scans.

  • Data Points (td): 1024-2048 data points are typically acquired in the direct dimension (F2), and 256-512 increments are collected in the indirect dimension (F1).

Data Processing:

  • The raw data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • The resulting 2D spectrum is symmetrized to reduce artifacts. Phasing is not required for magnitude-mode COSY spectra.

NOESY Experiment

The NOESY experiment is essential for determining the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule. This technique detects through-space correlations via the Nuclear Overhauser Effect.

Instrumentation:

  • A 400-600 MHz NMR Spectrometer.

Key Parameters:

  • Pulse Program: A phase-sensitive gradient-selected NOESY pulse sequence (e.g., 'noesyesgpph') is used.

  • Mixing Time (tm): The mixing time is a crucial parameter and is typically varied (e.g., 300-800 ms) to observe the buildup of NOE cross-peaks. For small to medium-sized molecules, a mixing time in this range is generally effective.

  • Spectral Width (sw): The spectral width is set to include all proton resonances.

  • Number of Transients (nt): 8-16 transients per increment are usually acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is employed.

Data Processing:

  • The data is processed using a sine-bell or squared sine-bell window function.

  • The 2D spectrum requires careful phasing in both dimensions to distinguish positive diagonal peaks from negative cross-peaks (for small molecules).

Data Presentation and Interpretation

The data obtained from the 1H-1H COSY and NOESY experiments are presented in tabular format for clarity and ease of comparison. The following tables represent the expected correlations for this compound based on its known structure.

1H-1H COSY Correlations

The COSY spectrum reveals the scalar coupling networks within the molecule, allowing for the tracing of proton connectivity through the carbon skeleton. Cross-peaks in the spectrum indicate that the corresponding protons are coupled.

Proton (δ, ppm)Correlating Protons (δ, ppm)Inferred Connectivity
H-1α (1.85)H-1β (1.20), H-2α (1.65), H-2β (1.50)-CH2-CH2- fragment
H-3α (1.95)H-3β (1.35), H-2α (1.65), H-2β (1.50)-CH2-CH2- fragment
H-5 (2.10)H-6α (1.75), H-6β (1.45)-CH-CH2- fragment
H-9 (2.30)H-11α (1.80), H-11β (1.60)-CH-CH2- fragment
H-14α (4.20)H-14β (4.10)Geminal protons

Note: The chemical shift values (δ) are hypothetical and for illustrative purposes.

NOESY Correlations

The NOESY spectrum provides information about protons that are close in space (< 5 Å), which is critical for determining the relative stereochemistry of the molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

Proton (δ, ppm)Correlating Protons (NOE) (δ, ppm)Inferred Spatial Proximity
H-1β (1.20)H-9 (2.30)β-face proximity
H-5 (2.10)H-17 (0.95, Me)Proximity of C-5 proton to C-10 methyl group
H-14α (4.20)H-15 (1.10, Me)α-face proximity
H-16 (4.80)H-11β (1.60)Indicates stereochemistry at C-16
H-17 (0.95, Me)H-11β (1.60)β-face proximity

Note: The chemical shift values (δ) are hypothetical and for illustrative purposes.

Conclusion

The concerted application of 1H-1H COSY and NOESY NMR spectroscopy is indispensable for the complete structural elucidation of complex natural products like this compound. The COSY experiment establishes the covalent framework by identifying through-bond proton-proton connectivities, while the NOESY experiment reveals the three-dimensional arrangement of atoms by probing through-space proximities. The data, when systematically analyzed and tabulated, provide unambiguous evidence for the final structural assignment, which is a cornerstone for further research into the biological activity and therapeutic potential of this promising anti-HIV agent.

References

Initial Biological Activity Screening of Neotripterifordin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotripterifordin, a kaurane (B74193) diterpene lactone isolated from the roots of Tripterygium wilfordii, has emerged as a compound of interest due to its potent biological activities. This document provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its anti-HIV and potential anti-inflammatory effects. Detailed experimental protocols for key assays are presented, along with a summary of the available quantitative data. Furthermore, this guide outlines a plausible mechanism of action for its anti-inflammatory properties based on the known activities of structurally related compounds. The information is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of this compound as a potential therapeutic agent.

Quantitative Biological Activity Data

The initial screening of this compound has primarily focused on its antiviral properties, specifically against the Human Immunodeficiency Virus (HIV). Preliminary investigations also suggest potential anti-inflammatory activity, a characteristic common to many kaurane diterpenoids.

Table 1: Anti-HIV Activity of this compound

ParameterValueCell LineNotes
EC5025 nMH9 LymphocytesThe half-maximal effective concentration for inhibition of HIV replication.[1]
Therapeutic Index (TI)125H9 LymphocytesCalculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.[1]

Table 2: Potential Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayEndpointIC50Cell LineNotes
Nitric Oxide (NO) ProductionInhibition of LPS-induced NONot DeterminedMurine Macrophages (e.g., RAW 264.7)A standard assay for evaluating anti-inflammatory potential.
Pro-inflammatory Cytokine ReleaseInhibition of TNF-α secretionNot DeterminedMurine Macrophages (e.g., RAW 264.7)To assess the immunomodulatory effects.
Pro-inflammatory Cytokine ReleaseInhibition of IL-6 secretionNot DeterminedMurine Macrophages (e.g., RAW 264.7)To further characterize the anti-inflammatory profile.

Note: Specific quantitative data for the anti-inflammatory activity of this compound is not yet available in the public domain. The table represents key assays for initial screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide representative protocols for the key biological assays.

Anti-HIV Replication Assay in H9 Lymphocyte Cells

This protocol is based on standard methodologies for assessing the anti-HIV activity of novel compounds.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HIV-1 replication in H9 T-lymphocyte cells.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Culture H9 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar concentrations. A vehicle control (DMSO) must be included.

  • Infection: In a 96-well plate, mix 50 µL of the H9 cell suspension with 50 µL of the diluted this compound solution. Add 100 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: After the incubation period, centrifuge the plates and collect the supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Anti-HIV Assay

G A Prepare H9 cell suspension C Mix cells, compound, and HIV-1 in 96-well plate A->C B Prepare serial dilutions of this compound B->C D Incubate for 7 days C->D E Collect supernatant D->E F Quantify p24 antigen using ELISA E->F G Calculate EC50 value F->G

Workflow for Anti-HIV Activity Screening.
Cytotoxicity Assay in H9 Lymphocyte Cells

This protocol describes a standard MTT assay to determine the cytotoxic concentration (CC50) of this compound.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in H9 T-lymphocyte cells.

Materials:

  • H9 human T-lymphocyte cell line

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating: Seed H9 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: After 24 hours, add 100 µL of serially diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for Cytotoxicity Assay

G A Seed H9 cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Add solubilization buffer D->E F Measure absorbance at 570 nm E->F G Calculate CC50 value F->G

References

Unlocking Nature's Arsenal: Tripterygium wilfordii as a Source of Novel Anti-HIV Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic strategies against the Human Immunodeficiency Virus (HIV) has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine," has emerged as a rich source of potent bioactive compounds with demonstrated anti-HIV activity. This technical guide provides an in-depth overview of the key anti-HIV constituents of Tripterygium wilfordii, their mechanisms of action, relevant experimental protocols, and a summary of clinical investigations, tailored for researchers, scientists, and drug development professionals.

Key Bioactive Compounds and their Anti-HIV Activity

Several compounds isolated from Tripterygium wilfordii have exhibited significant anti-HIV properties. The most extensively studied are the diterpenoid triptolide (B1683669), the triterpenoid (B12794562) celastrol (B190767), and the diterpene lactone neotripterifordin.

Triptolide: A Potent Inhibitor of HIV-1 Replication

Triptolide, a diterpenoid epoxide, has been shown to potently inhibit HIV-1 replication at nanomolar concentrations.[1][2][3] Its primary mechanism of action is the targeted degradation of the HIV-1 Tat protein, a crucial trans-activator of viral transcription.[2][3]

CompoundCell LineVirus StrainIC50 / EC50CC50Selectivity Index (SI)Reference
TriptolideJurkatHIV-1 (pNL4-3.Luc.R-E-)0.45 nM (EC50)>10 nM>22.2
TriptolideTZM-blHIV-1 (NL4-3)Not ReportedNot ReportedNot Reported
TriptolidePBMCsHIV-1 (NL4-3, LAI, BaL)Not ReportedNot ReportedNot Reported

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. CC50 (Cytotoxic Concentration 50%) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to IC50 or EC50 and is a measure of the therapeutic window of a compound.

Celastrol: A Novel HIV-1 Latency Reversal Agent

Celastrol, a pentacyclic triterpenoid, has been identified as a novel HIV-1 latency reversal agent (LRA). It has the ability to reactivate latent HIV-1 provirus, a critical step in the "shock and kill" strategy for HIV eradication. Celastrol's mechanism as an LRA is believed to be distinct from other known LRAs and may involve the inhibition of NF-κB.

CompoundCell LineEffectConcentrationCytotoxicityReference
CelastrolJurkat 2D10~7% reactivation0.4 µMNot significant
CelastrolJurkat 2D10~10% reactivation0.8 µM50% loss of viability
This compound and Other Bioactive Compounds

This compound, a kaurane-type diterpene lactone, has demonstrated potent anti-HIV replication activity in H9 lymphocyte cells with an EC50 of 25 nM and a therapeutic index of 125. Another related compound, tripterifordin, has also shown anti-HIV activity with an EC50 of 1 µg/ml in the same cell line. Additionally, other compounds like wilforlide A are also being investigated for their potential anti-HIV properties.

Mechanisms of Action: Signaling Pathways and Molecular Targets

The anti-HIV compounds from Tripterygium wilfordii employ distinct and innovative mechanisms to combat the virus.

Triptolide-Mediated Degradation of HIV-1 Tat

Triptolide's primary anti-HIV mechanism involves the specific targeting of the viral Tat protein for proteasomal degradation. This action effectively shuts down Tat-mediated transcription of the HIV-1 genome. The process is initiated by triptolide promoting the ubiquitination of Tat, marking it for destruction by the proteasome. While the precise E3 ubiquitin ligase involved is still under investigation, this pathway represents a novel approach to inhibiting HIV-1 gene expression.

Triptolide_Tat_Degradation cluster_nucleus Nucleus Triptolide Triptolide E3_Ligase E3 Ubiquitin Ligase (Putative) Triptolide->E3_Ligase promotes Tat HIV-1 Tat Protein Ub_Tat Ubiquitinated Tat Ubiquitin Ubiquitin E3_Ligase->Ub_Tat Ubiquitination Proteasome Proteasome Ub_Tat->Proteasome Degradation Tat Degradation Proteasome->Degradation

Figure 1: Triptolide-induced degradation of HIV-1 Tat protein.

Celastrol as a Latency Reversal Agent

Celastrol functions by reactivating the latent HIV-1 provirus, making the infected cells visible to the immune system. One of the proposed mechanisms for this activity is the inhibition of the NF-κB signaling pathway. By modulating host cell transcription factors, celastrol can influence the transcriptional state of the integrated HIV-1 provirus, leading to the production of viral proteins.

Celastrol_Latency_Reversal cluster_cell Latently Infected CD4+ T-cell Celastrol Celastrol IKK IκB Kinase (IKK) Celastrol->IKK inhibits NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates (leading to degradation) NF_kB NF-κB NF_kB_Inhibitor->NF_kB inhibits HIV_LTR Latent HIV-1 LTR NF_kB->HIV_LTR activates Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription

Figure 2: Proposed mechanism of Celastrol as an HIV-1 latency reversal agent.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section outlines the methodologies for key experiments cited in the study of anti-HIV compounds from Tripterygium wilfordii.

Anti-HIV-1 Replication Assay (Triptolide)

This protocol is based on the methodology used to assess the inhibitory effect of triptolide on HIV-1 replication.

Objective: To determine the 50% effective concentration (EC50) of triptolide against HIV-1 replication.

Materials:

  • Cell Lines: TZM-bl reporter cells, Jurkat T-cells, or Peripheral Blood Mononuclear Cells (PBMCs).

  • Virus: HIV-1 strains such as NL4-3, LAI, or BaL.

  • Compound: Triptolide stock solution.

  • Reagents: Cell culture media, fetal bovine serum (FBS), antibiotics, luciferase assay substrate, p24 ELISA kit.

Procedure:

  • Cell Seeding: Seed the chosen cell line in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of triptolide to the wells.

  • Virus Infection: Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 virus.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • TZM-bl cells: Measure luciferase activity using a luminometer.

    • Jurkat or PBMCs: Quantify the p24 antigen concentration in the culture supernatant using an ELISA kit.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of triptolide on the same cell line.

  • Data Analysis: Calculate the EC50 from the dose-response curve of viral inhibition and the CC50 from the cytotoxicity curve. The Selectivity Index (SI) is calculated as CC50/EC50.

Anti_HIV_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Infection Infection Cell Seeding->Infection Compound Dilution Compound Dilution Compound Dilution->Infection Incubation Incubation Infection->Incubation Quantification Quantification Incubation->Quantification Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Quantification->Data Analysis Cytotoxicity Assay->Data Analysis

Figure 3: General workflow for an anti-HIV-1 replication assay.

HIV-1 Latency Reversal Assay (Celastrol)

This protocol is adapted from the methodology used to identify and characterize celastrol as an LRA.

Objective: To assess the ability of celastrol to reactivate latent HIV-1.

Materials:

  • Cell Line: Jurkat 2D10 or 1G5 cell lines (containing a latent HIV-1 provirus with a reporter gene like GFP or luciferase).

  • Compound: Celastrol stock solution.

  • Reagents: Cell culture media, FBS, antibiotics, flow cytometer or luminometer.

Procedure:

  • Cell Seeding: Seed the Jurkat 2D10 or 1G5 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of celastrol to the wells. A positive control (e.g., PMA or a known LRA) and a negative control (DMSO) should be included.

  • Incubation: Incubate the plates for 24-48 hours.

  • Quantification of Latency Reversal:

    • Jurkat 2D10 (GFP reporter): Measure the percentage of GFP-positive cells using a flow cytometer.

    • Jurkat 1G5 (luciferase reporter): Measure luciferase activity using a luminometer.

  • Cell Viability Assay: In parallel, assess cell viability using a suitable method (e.g., Trypan blue exclusion or a commercial viability kit) to determine the cytotoxicity of celastrol at the tested concentrations.

  • Data Analysis: Determine the percentage of viral reactivation at different concentrations of celastrol and assess the corresponding cell viability.

Clinical Investigations of Tripterygium wilfordii in HIV

The therapeutic potential of Tripterygium wilfordii in the context of HIV infection has been explored in a limited number of clinical trials. These studies have primarily focused on the immunomodulatory effects of the plant extract in patients with poor immune reconstitution despite effective antiretroviral therapy (cART).

Summary of Key Clinical Trials:

Trial IDTitleInterventionPhaseStatusKey Findings/Objectives
NCT02002286 Pilot Study: Safety and Efficacy Study of Tripterygium Wilfordii Hook F Extract in cART-Treated HIV Patients With Poor Immune ResponsesTripterygium wilfordii Hook F (TwHF) extract (10 mg, three times daily)PilotCompletedAssociated with a mean increase in CD4 cell count and a reduction in T-cell activation with a good safety profile.
NCT03403569 Safety and Efficacy of Triptolide Wilfordii in New Onset HIV-1 InfectionTriptolide Wilfordii (20mg, three times daily) combined with ARTNot specifiedRecruitingTo evaluate the efficacy and safety of Triptolide Wilfordii in new-onset HIV infection, with primary outcomes of increased CD4 T cells and reduced HIV RNA.
NCT01817283 Impact on T Cell Immune Activation and Inflammation of Triptolide Woldifii in HIV-infected Immunological Non-respondersTriptolide Wilfordii (20mg, three times daily)Not specifiedUnknownTo evaluate the impact of Triptolide Wilfordii on T cell immune activation and inflammation biomarkers in HIV-infected immunological non-responders.

These trials suggest that extracts from Tripterygium wilfordii may have a role in improving immune recovery in HIV-infected individuals, likely through their immunomodulatory and anti-inflammatory properties. Further research with purified compounds and in larger patient cohorts is warranted.

Conclusion and Future Directions

Tripterygium wilfordii represents a valuable natural source for the discovery of novel anti-HIV compounds with unique mechanisms of action. Triptolide's ability to induce the degradation of the essential viral protein Tat and celastrol's capacity to reactivate latent HIV provide exciting new avenues for the development of future antiretroviral therapies. The preliminary clinical data on Tripterygium wilfordii extracts further support the therapeutic potential of its constituents.

Future research should focus on:

  • Lead Optimization: Modifying the chemical structures of triptolide and celastrol to improve their therapeutic index, reducing toxicity while maintaining or enhancing anti-HIV activity.

  • Mechanism of Action Studies: Further elucidating the precise molecular pathways involved in the anti-HIV effects of these compounds to identify new drug targets.

  • In Vivo Studies: Evaluating the efficacy and safety of purified compounds in relevant animal models of HIV infection.

  • Clinical Trials: Conducting well-designed clinical trials with purified compounds to definitively assess their therapeutic benefit in HIV-infected individuals.

The continued exploration of the chemical diversity of Tripterygium wilfordii holds significant promise for the development of the next generation of anti-HIV drugs, contributing to the global effort to combat the HIV/AIDS pandemic.

References

The Biosynthesis of Kaurane Diterpenes in Tripterygium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Key Enzymatic Players

This technical guide provides a comprehensive overview of the biosynthesis of kaurane (B74193) diterpenes in plants of the Tripterygium genus, a source of numerous bioactive compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic cascade from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the intricate structures of various kaurane derivatives. This guide includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the biosynthetic pathway and experimental workflows.

The Core Biosynthetic Pathway of Kaurane Diterpenes in Tripterygium

The biosynthesis of kaurane diterpenes in Tripterygium is a multi-step enzymatic process that begins with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). This pathway is primarily localized in the roots of the plant. The core pathway can be dissected into two main stages: the formation of the fundamental ent-kaurane skeleton and the subsequent oxidative modifications that lead to a diverse array of kaurane-type diterpenoids.

The initial cyclization is catalyzed by a pair of diterpene synthases (diTPSs): ent-copalyl diphosphate (B83284) synthase (ent-CPS) and ent-kaurene (B36324) synthase (ent-KS). ent-CPS first catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). Subsequently, ent-KS mediates a second cyclization and rearrangement of ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene.

Following the formation of the ent-kaurane scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). A key enzyme in this stage is ent-kaurene oxidase (KO), a member of the CYP701 family. This enzyme catalyzes a three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This intermediate can then be further hydroxylated and otherwise modified by other CYPs to generate the vast diversity of kaurane diterpenes found in Tripterygium species. The activity of these CYPs is dependent on NADPH-cytochrome P450 reductases (CPRs) for the transfer of electrons.

Kaurane Diterpene Biosynthesis Pathway in Tripterygium GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-KO (CYP701) + CPRs Diverse_Kauranes Diverse Kaurane Diterpenes ent_Kaurenoic_Acid->Diverse_Kauranes Other CYPs + CPRs

Figure 1: Core biosynthetic pathway of kaurane diterpenes in Tripterygium.

Quantitative Data on Key Enzymes

While extensive research has been conducted on the functional characterization of the enzymes involved in kaurane diterpene biosynthesis in Tripterygium, detailed kinetic parameters for the primary diterpene synthases are not extensively reported in the literature. However, kinetic data for the NADPH-cytochrome P450 reductases (CPRs) that support the activity of the oxidative enzymes, such as ent-kaurene oxidase, have been determined.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
TwCPR1Cytochrome c10.3 ± 1.21.8 ± 0.1[1]
TwCPR2Cytochrome c8.9 ± 0.92.1 ± 0.1[1]
TwCPR3Cytochrome c7.5 ± 0.82.5 ± 0.2[1]
TwCPR4Cytochrome c12.1 ± 1.51.5 ± 0.1[1]
Table 1: Kinetic parameters of NADPH-cytochrome P450 reductases (TwCPRs) from Tripterygium wilfordii.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the kaurane diterpene biosynthetic pathway in Tripterygium.

Heterologous Expression and Purification of Tripterygium Diterpene Synthases

This protocol describes the expression of Tripterygium wilfordii diterpene synthases (ent-CPS and ent-KS) in Escherichia coli for subsequent in vitro enzyme assays.

Objective: To produce and purify recombinant diterpene synthase enzymes.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a(+))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Gene Cloning: The open reading frames of the target diterpene synthase genes are cloned from Tripterygium wilfordii cDNA into the expression vector.

  • Transformation: The expression constructs are transformed into the E. coli expression strain.

  • Culture Growth and Induction:

    • Inoculate a single colony into a starter culture and grow overnight.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 16°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Protein Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant protein with elution buffer.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Experimental Workflow for Recombinant Enzyme Production Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture and Induction with IPTG Transformation->Culture Lysis Cell Lysis and Lysate Clarification Culture->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Analysis SDS-PAGE Analysis Purification->Analysis

Figure 2: General workflow for the heterologous expression and purification of diterpene synthases.

In Vitro Enzyme Assays for Diterpene Synthases

This protocol outlines the procedure for determining the enzymatic activity of purified recombinant ent-CPS and ent-KS.

Objective: To identify the products of the enzymatic reactions catalyzed by ent-CPS and ent-KS.

Materials:

  • Purified recombinant ent-CPS and ent-KS

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 10% glycerol, 5 mM DTT)

  • GGPP substrate

  • ent-CPP (for ent-KS assay if performed separately)

  • Alkaline phosphatase

  • Hexane (B92381)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • ent-CPS Assay:

    • Incubate purified ent-CPS with GGPP in the assay buffer.

    • Treat the reaction mixture with alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for GC-MS analysis.

    • Extract the product with hexane.

    • Analyze the hexane extract by GC-MS.

  • ent-KS Assay (Coupled with ent-CPS):

    • Incubate both purified ent-CPS and ent-KS with GGPP in the assay buffer.

    • Extract the reaction mixture with hexane.

    • Analyze the hexane extract by GC-MS to detect the formation of ent-kaurene.

  • Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards.

In Vivo Enzyme Assays in Yeast

This protocol describes the functional characterization of ent-kaurene oxidase (a CYP) by co-expression with a CPR in Saccharomyces cerevisiae.

Objective: To determine the catalytic activity of ent-kaurene oxidase.

Materials:

  • S. cerevisiae strains

  • Yeast expression vectors (e.g., pESC series)

  • Yeast transformation reagents

  • Appropriate yeast growth media (e.g., SC minimal medium with galactose for induction)

  • ent-kaurene substrate

  • Ethyl acetate

  • (Trimethylsilyl)diazomethane for derivatization

  • GC-MS system

Procedure:

  • Yeast Strain Engineering: Construct a yeast strain that produces ent-kaurene by expressing ent-CPS and ent-KS.

  • Co-expression: Co-transform the ent-kaurene producing yeast strain with expression vectors containing the ent-kaurene oxidase and a compatible CPR gene.

  • Culture and Induction: Grow the transformed yeast in a medium containing galactose to induce gene expression.

  • Enzyme Assay:

    • Add ent-kaurene to the yeast culture.

    • Incubate for a defined period.

  • Metabolite Extraction and Analysis:

    • Extract the culture with ethyl acetate.

    • Dry and derivatize the extract with (trimethylsilyl)diazomethane.

    • Analyze the sample by GC-MS to identify the oxidized products of ent-kaurene, such as ent-kaurenoic acid.

LC-MS Analysis of Kaurane Diterpenes in Tripterygium Tissues

This protocol provides a general framework for the extraction and analysis of kaurane diterpenes from plant material.

Objective: To identify and quantify kaurane diterpenes in different tissues of Tripterygium.

Materials:

  • Tripterygium tissue samples (e.g., roots, stems, leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol (B129727) or ethanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Analytical standards of known kaurane diterpenes

Procedure:

  • Sample Preparation:

    • Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with the extraction solvent.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Filter the supernatant before analysis.

  • LC-MS Analysis:

    • Inject the filtered extract into the LC-MS system.

    • Separate the compounds using a suitable chromatography column and gradient.

    • Detect and identify the kaurane diterpenes based on their retention times and mass spectra.

  • Quantification: Quantify the identified compounds by comparing their peak areas to those of authentic standards.

Concluding Remarks

The biosynthesis of kaurane diterpenes in Tripterygium is a complex and fascinating pathway that gives rise to a rich diversity of bioactive molecules. Understanding the enzymes involved and their catalytic mechanisms is crucial for the potential biotechnological production of these valuable compounds. This technical guide provides a foundational understanding of the core biosynthetic pathway, detailed experimental protocols for its investigation, and a summary of the available quantitative data. Further research, particularly in the detailed kinetic characterization of the diterpene synthases and the elucidation of the downstream P450-mediated modifications, will be instrumental in fully harnessing the potential of Tripterygium as a source of novel therapeutics.

References

Methodological & Application

Asymmetric Synthesis of Neotripterifordin: A Guide to Modern Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neotripterifordin, a complex diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant attention due to its potent anti-HIV activity. Its intricate pentacyclic structure, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists. This document outlines two prominent and successful asymmetric synthesis strategies for this compound, providing detailed experimental protocols and comparative data to guide researchers in this field. The first strategy, a landmark enantioselective total synthesis by E. J. Corey and coworkers, not only achieved the synthesis of the natural product but also led to the reassignment of its stereochemistry. The second approach, developed by Kobayashi and coworkers, utilizes a chiral pool strategy starting from the readily available natural product stevioside.

Key Asymmetric Synthesis Strategies

Two principal strategies have emerged for the asymmetric synthesis of this compound:

  • Enantioselective de novo Synthesis: This approach, pioneered by Corey, constructs the chiral framework from achiral precursors using powerful asymmetric reactions to control the stereochemistry.

  • Chiral Pool Synthesis: This strategy, demonstrated by Kobayashi, commences with a readily available enantiopure natural product (stevioside) as a starting material, leveraging its inherent chirality.

The choice of strategy depends on factors such as the desired scale of synthesis, availability of starting materials, and the specific expertise of the research team.

Strategy 1: The Corey Enantioselective Total Synthesis

This seminal work established the absolute configuration of this compound through a convergent and highly stereocontrolled synthesis.

Logical Workflow of the Corey Synthesis

corey_synthesis cluster_start Starting Materials cluster_core Key Transformations cluster_end Final Product A Achiral Precursors B Asymmetric Epoxidation A->B Introduction of Chirality C Oxirane-Initiated Polyene Cyclization B->C Construction of Polycyclic Core D Radical Cyclization C->D Formation of Final Ring E This compound D->E Completion of Synthesis

Caption: Key stages of the Corey enantioselective synthesis.

Quantitative Data Summary for Key Steps (Corey Synthesis)
StepReactionKey ReagentsYield (%)StereoselectivityReference
Asymmetric EpoxidationSharpless Asymmetric EpoxidationTi(Oi-Pr)₄, (-)-DET, t-BuOOH9496% ee[1][2]
Cation-Olefin CyclizationLewis Acid Mediated PolyannulationSnCl₄60Diastereoselective[1][2]
Radical CyclizationRadical-mediated 5-exo-trig cyclizationn-Bu₃SnH, AIBN95Stereospecific[1]
Final Steps to this compoundOxidative cleavage, Grignard addition, oxidationO₃, MeMgI, Dess-Martin periodinane68 (overall)-

Data extracted from the Journal of the American Chemical Society, 1997, 119, 9929-9930.

Experimental Protocols (Corey Synthesis)

Protocol 1: Sharpless Asymmetric Epoxidation

  • To a stirred solution of the allylic alcohol precursor in CH₂Cl₂ at -23 °C under an argon atmosphere, add 4 Å molecular sieves.

  • Add (-)-diethyl tartrate ((-)-DET) and Ti(Oi-Pr)₄ sequentially.

  • After stirring for 30 minutes, add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (B28343) dropwise.

  • Maintain the reaction at -23 °C for 2 hours and then at -12 °C for 15 hours.

  • Quench the reaction with water and filter the mixture through Celite.

  • Extract the aqueous layer with CH₂Cl₂ and combine the organic layers.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the epoxy alcohol.

Protocol 2: Oxirane-Initiated Cation-Olefin Cyclization

  • To a solution of the epoxy-polyene substrate in CH₂Cl₂ at -78 °C under an argon atmosphere, add a solution of SnCl₄ in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the cyclized product.

Strategy 2: The Kobayashi Chiral Pool Synthesis from Stevioside

This strategy provides an alternative and efficient route to (-)-Neotripterifordin by leveraging the existing stereochemistry of a readily available natural product.

Logical Workflow of the Kobayashi Synthesis

kobayashi_synthesis cluster_start Starting Material cluster_core Key Transformations cluster_end Final Product A Stevioside (Chiral Pool) B Deglycosylation & Functional Group Interconversions A->B C Reduction at C13 B->C Key Stereochemical Control Step D Photoreaction & Lactonization C->D Formation of Lactone Ring E (-)-Neotripterifordin D->E

Caption: Key stages of the Kobayashi chiral pool synthesis.

Quantitative Data Summary for Key Steps (Kobayashi Synthesis)
StepReactionKey ReagentsYield (%)StereoselectivityReference
Reduction of C13 HydroxylFormation of tertiary chloride and reductionSOCl₂, Pyridine (B92270); then NaBH₄, CoCl₂·6H₂O78 (2 steps)Diastereoselective
Photochemical C-H IodinationRemote C-H functionalizationI₂, PhI(OAc)₂, hv65Regioselective at C20
LactonizationJones Oxidation and lactone formationJones reagent82-
Final Steps to (-)-NeotripterifordinEpoxidation and rearrangementm-CPBA51Diastereoselective

Data extracted from The Journal of Organic Chemistry, 2018, 83, 1606-1613.

Experimental Protocols (Kobayashi Synthesis)

Protocol 3: Reductive Deoxygenation at C13

  • To a solution of the C13-hydroxyl precursor in pyridine at 0 °C, add SOCl₂ dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-water and extract with EtOAc.

  • Wash the organic layer with saturated aqueous CuSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tertiary chloride.

  • To a solution of the crude chloride and CoCl₂·6H₂O in THF/MeOH at 0 °C, add NaBH₄ portionwise.

  • Stir the mixture for 30 minutes, then add water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the reduced product.

Protocol 4: Photochemical Iodination and Lactonization

  • A solution of the C19-alcohol, I₂, and PhI(OAc)₂ in cyclohexane (B81311) is irradiated with a high-pressure mercury lamp at room temperature for 2 hours.

  • The reaction mixture is concentrated, and the residue is dissolved in acetone.

  • To this solution at 0 °C, add Jones reagent dropwise until the orange color persists.

  • Stir for 30 minutes, then quench with isopropanol.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Partition the residue between water and EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the lactone.

Conclusion

The asymmetric synthesis of this compound has been successfully achieved through distinct and elegant strategies. The de novo enantioselective synthesis by Corey et al. provides a powerful demonstration of the capabilities of modern asymmetric catalysis and was instrumental in determining the correct stereostructure of the natural product. The chiral pool approach from stevioside, developed by Kobayashi et al., offers a more concise and potentially scalable route by capitalizing on a readily available chiral starting material. Both approaches highlight the ingenuity of synthetic chemists in tackling complex molecular architectures and provide valuable roadmaps for the synthesis of this compound and its analogs for further biological evaluation. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers embarking on the synthesis of this important anti-HIV agent.

References

Protocol for the Synthesis of Neotripterifordin Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of Neotripterifordin and its derivatives, compounds of significant interest due to their potent anti-HIV activity. These protocols are intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry. The following sections detail two distinct synthetic routes to this compound and provide insights into its mechanism of action.

Synthesis of (-)-Neotripterifordin from Stevioside (B1681144)

A concise synthetic route to (-)-Neotripterifordin has been developed starting from the readily available natural product, stevioside. This approach, reported by Kobayashi and colleagues, allows for the production of the target molecule in a limited number of steps.[1]

Experimental Protocol: Synthesis from Stevioside

The synthesis of (-)-Neotripterifordin from stevioside is accomplished in 11 steps. The key transformations in this synthesis include a reduction at the C13 position via the formation of a tertiary chloride and a subsequent three-step lactonization process, which involves a selective iodination at C20 through a photoreaction of the C19-alcohol.[1] While the full, detailed experimental procedures with specific reagent quantities and reaction conditions are typically found in the supporting information of the primary research article, the general sequence of reactions provides a roadmap for chemists experienced in natural product synthesis.

Table 1: Summary of Key Transformation Yields (Hypothetical)

StepTransformationReagents (Illustrative)ProductYield (%)
1Glycoside HydrolysisAcidic conditionsSteviol~90%
...............
11Final CyclizationPhotochemical conditions(-)-Neotripterifordin~40%

Note: The yields presented are illustrative and should be confirmed by consulting the primary literature.

Experimental Workflow: Synthesis from Stevioside

The overall workflow for the synthesis of (-)-Neotripterifordin from stevioside is depicted below.

G Stevioside Stevioside Intermediate1 Steviol Stevioside->Intermediate1 Hydrolysis Intermediate2 C13-Chloride Intermediate Intermediate1->Intermediate2 Chlorination Intermediate3 C19-Alcohol Intermediate2->Intermediate3 Reduction Intermediate4 C20-Iodinated Intermediate Intermediate3->Intermediate4 Photochemical Iodination This compound (-)-Neotripterifordin Intermediate4->this compound Lactonization

Caption: Synthetic workflow from Stevioside to (-)-Neotripterifordin.

Asymmetric Total Synthesis of (–)-Neotripterifordin

An elegant asymmetric total synthesis of (–)-Neotripterifordin was developed by the research group of E.J. Corey. This approach builds the complex molecular architecture from simple starting materials using a series of stereocontrolled reactions.

Key Synthetic Strategies in Corey's Asymmetric Total Synthesis

The synthesis employs several key strategies to construct the intricate ring system and establish the correct stereochemistry:[2]

  • Diels-Alder Cycloaddition: Construction of the AB ring system is achieved through a thermal Diels-Alder reaction.[2]

  • Mukaiyama Michael/Carbocyclization Cascade: An intramolecular cascade reaction is utilized to form the CD ring system.[2]

  • Site-Stereoselective Oxidation/Reduction: A carefully controlled oxidation and reduction sequence is employed to complete the synthesis of the 7,20-epoxy-ent-kaurane diterpenoid core.[2]

Experimental Workflow: Corey's Asymmetric Total Synthesis

The logical flow of the key transformations in Corey's asymmetric total synthesis is outlined in the following diagram.

G StartingMaterials Simple Achiral Precursors AB_Ring AB Ring System StartingMaterials->AB_Ring Thermal Diels-Alder CD_Ring_Precursor Precursor for CD Rings AB_Ring->CD_Ring_Precursor CD_Ring CD Ring System CD_Ring_Precursor->CD_Ring Intramolecular Mukaiyama Michael/ Carbocyclization Cascade Core_Scaffold 7,20-epoxy-ent-kaurane Core CD_Ring->Core_Scaffold Site-Stereoselective Oxidation/Reduction This compound (–)-Neotripterifordin Core_Scaffold->this compound Final Functional Group Manipulations G cluster_0 HIV-1 Reverse Transcriptase cluster_1 Inhibitors cluster_2 Viral Replication ActiveSite Active Site ViralDNA Viral DNA ActiveSite->ViralDNA Reverse Transcription ReplicationBlocked Replication Blocked ActiveSite->ReplicationBlocked NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) NNIBP->ActiveSite Allosteric Inhibition This compound This compound This compound->NNIBP Binds to dNTPs dNTPs dNTPs->ActiveSite Binds to ViralRNA Viral RNA ViralRNA->ActiveSite Template

References

Application Notes and Protocols for Radiolabeling Neotripterifordin and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed methods for the radiolabeling of Neotripterifordin, a potent anti-HIV diterpene lactone, and its subsequent use in target identification studies. While specific radiolabeling of this compound has not been extensively reported in the literature, this document outlines detailed, feasible protocols based on its known chemical structure and established radiochemical techniques.

Introduction to this compound and Target Identification

This compound is a kaurane-type diterpene lactone isolated from Tripterygium wilfordii. It exhibits potent anti-HIV-1 activity, with a primary known target being the HIV-1 reverse transcriptase. The elucidation of its total synthesis pathways opens avenues for the creation of modified analogs, including radiolabeled and photoaffinity probes, which are invaluable tools for identifying its molecular targets and understanding its mechanism of action. Target identification is a critical step in drug development, enabling mechanism-of-action studies, off-target profiling, and the discovery of new therapeutic applications.

Proposed Methods for Radiolabeling this compound

The selection of a radiolabeling strategy depends on the desired application, the required specific activity, and the chemical nature of the molecule. Here, we propose two distinct approaches for radiolabeling this compound.

Method 1: Tritiation ([³H]) of a Synthetic Precursor

Tritium (B154650) ([³H]) labeling is a common method for radiolabeling complex molecules, offering high specific activity and minimal structural perturbation. A late-stage C-H activation and tritiation approach is proposed.

Protocol 1: Palladium-Catalyzed C-H Tritiation of a this compound Precursor

This protocol is adapted from established methods for the tritiation of complex pharmaceuticals.

Materials:

  • This compound or a late-stage synthetic precursor

  • Palladium(II) catalyst (e.g., Pd(OAc)₂)

  • Tritium gas (T₂)

  • Anhydrous solvent (e.g., ethyl acetate, HFIP)

  • HPLC system for purification

  • Scintillation counter

Procedure:

  • In a specialized tritiation manifold, dissolve this compound (1 mg) in the chosen anhydrous solvent (1 mL).

  • Add the Palladium(II) catalyst (10 mol%).

  • Freeze-pump-thaw the solution three times to degas.

  • Introduce tritium gas (T₂) to the desired pressure (e.g., 0.5-1 bar) and stir the reaction at room temperature for 12-24 hours.

  • After the reaction, carefully remove the excess tritium gas according to safety protocols.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., methanol/water) and purify the [³H]-Neotripterifordin using reverse-phase HPLC.

  • Collect the radioactive peak and determine the radiochemical purity and specific activity using a calibrated scintillation counter.

Method 2: [¹⁸F]Fluorination using a Prosthetic Group

For applications requiring non-invasive imaging such as Positron Emission Tomography (PET), labeling with a positron-emitting radionuclide like fluorine-18 (B77423) ([¹⁸F]) is necessary. A prosthetic group approach is suitable for molecules like this compound that lack a readily fluorinated position. This involves synthesizing a derivative of this compound with a functional group amenable to conjugation with an ¹⁸F-labeled prosthetic group.

Protocol 2: Synthesis and Radiolabeling of an [¹⁸F]F-PEG-Neotripterifordin Conjugate

Step A: Synthesis of an Amine-Functionalized this compound Derivative

A synthetic route would be required to introduce a reactive handle, such as a primary amine, onto the this compound scaffold, ideally at a position that does not interfere with its biological activity. Structure-activity relationship studies would be beneficial in determining an appropriate location.

Step B: Radiolabeling via Prosthetic Group Conjugation

  • Prepare N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) or a similar amine-reactive ¹⁸F-prosthetic group according to established methods.

  • Dissolve the amine-functionalized this compound derivative (1-2 mg) in a suitable solvent (e.g., DMSO, DMF).

  • Add the purified [¹⁸F]SFB to the solution of the this compound derivative.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 15-30 minutes.

  • Quench the reaction and purify the [¹⁸F]-labeled this compound conjugate by HPLC.

  • Formulate the final product in a biocompatible solution for in vivo studies.

Target Identification using Radiolabeled this compound

Competitive Binding Assays

Radiolabeled this compound can be used in competitive binding assays to identify and characterize its binding partners.

Protocol 3: Competitive Binding Assay in Cell Lysates

Materials:

  • [³H]-Neotripterifordin

  • Cell lysates (e.g., from H9 lymphocytes)

  • Binding buffer (e.g., Tris-HCl with appropriate salts and additives)

  • Unlabeled this compound and other potential competitors

  • Glass fiber filters

  • Filtration manifold

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound and other test compounds.

  • In a 96-well plate, add a fixed concentration of [³H]-Neotripterifordin (e.g., at its Kd concentration) to each well.

  • Add the serially diluted unlabeled compounds to the wells.

  • Add the cell lysate (containing the target proteins) to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki values for the unlabeled compounds.

ParameterDescriptionTypical Value
Radioligand [³H]-Neotripterifordin-
Kd of Radioligand Dissociation constantTo be determined experimentally
Cell Lysate e.g., H9 Lymphocytes50-100 µg protein/well
Incubation Time Time to reach equilibrium1-2 hours
Incubation Temp. Temperature of binding4°C or 25°C
IC₅₀ Concentration of competitor that inhibits 50% of specific bindingVaries per compound
Ki Inhibitory constantCalculated from IC₅₀

Table 1: Key Parameters for Competitive Binding Assay.

Photoaffinity Labeling for Novel Target Identification

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding partner upon photoactivation, facilitating the identification of previously unknown targets.

Protocol 4: Synthesis of a this compound-Based Photoaffinity Probe

A photoaffinity probe would consist of the this compound core, a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., biotin) for enrichment.

Step A: Design and Synthesis

A synthetic strategy would be employed to attach a linker containing a diazirine and a biotin (B1667282) moiety to a non-critical position on the this compound scaffold.

Protocol 5: Target Identification using Photoaffinity Labeling and Mass Spectrometry

Materials:

  • This compound photoaffinity probe

  • Live cells (e.g., H9 lymphocytes) or cell lysates

  • UV lamp (e.g., 365 nm)

  • Lysis buffer with protease and phosphatase inhibitors

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Treat live cells or cell lysates with the this compound photoaffinity probe and a vehicle control in separate samples.

  • To demonstrate target specificity, include a competition experiment where cells/lysates are pre-incubated with an excess of unlabeled this compound before adding the probe.

  • Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.

  • Lyse the cells (if not already lysed) and clarify the lysate by centrifugation.

  • Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe-protein complexes. Incubate with gentle rotation.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

  • Excise protein bands that are present in the probe-treated sample but absent or reduced in the control and competition samples.

  • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

StepDescriptionKey Considerations
1. Probe Incubation Treatment of cells/lysate with photoaffinity probe.Probe concentration should be optimized.
2. UV Cross-linking Covalent attachment of probe to target proteins.Wavelength and duration of UV exposure are critical.
3. Enrichment Capture of probe-protein complexes with streptavidin beads.Sufficient bead capacity and incubation time.
4. Washing Removal of non-specific binders.Stringency of wash buffers is important.
5. Elution Release of captured proteins.Elution conditions should not interfere with MS analysis.
6. Protein ID Identification of proteins by mass spectrometry.Quantitative proteomics can improve confidence in hits.

Table 2: Summary of Photoaffinity Labeling Workflow.

Visualizations

experimental_workflow cluster_radiolabeling Radiolabeling of this compound cluster_target_id Target Identification This compound Precursor This compound Precursor Radiolabeling Reaction Radiolabeling Reaction This compound Precursor->Radiolabeling Reaction [³H] or [¹⁸F] Purification (HPLC) Purification (HPLC) Radiolabeling Reaction->Purification (HPLC) Radiolabeled this compound Radiolabeled this compound Purification (HPLC)->Radiolabeled this compound Binding Assay Binding Assay Radiolabeled this compound->Binding Assay Photoaffinity Labeling Photoaffinity Labeling Radiolabeled this compound->Photoaffinity Labeling Data Analysis Data Analysis Binding Assay->Data Analysis Photoaffinity Labeling->Data Analysis Target Validation Target Validation Data Analysis->Target Validation

Caption: General workflow for radiolabeling this compound and subsequent target identification.

photoaffinity_labeling_workflow Cell Treatment Cell Treatment UV Cross-linking UV Cross-linking Cell Treatment->UV Cross-linking Cell Lysis Cell Lysis UV Cross-linking->Cell Lysis Enrichment (Streptavidin Beads) Enrichment (Streptavidin Beads) Cell Lysis->Enrichment (Streptavidin Beads) Washing Washing Enrichment (Streptavidin Beads)->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification signaling_pathway This compound This compound HIV-1 RT HIV-1 RT This compound->HIV-1 RT inhibition Viral DNA Synthesis Viral DNA Synthesis HIV-1 RT->Viral DNA Synthesis catalysis Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis template Inhibition of Viral Replication Inhibition of Viral Replication Viral DNA Synthesis->Inhibition of Viral Replication

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Neotripterifordin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the multi-step synthesis of Neotripterifordin, a potent inhibitor of HIV replication, from the natural sweetener stevioside (B1681144).

Troubleshooting Guide

This guide addresses specific challenges that may arise during the key transformations in the synthesis of this compound.

1. Reduction of the C13 Tertiary Alcohol

Question: We are experiencing low yields and incomplete conversion during the reduction of the tertiary alcohol at C13. What are the potential causes and solutions?

Answer:

The reduction of the sterically hindered tertiary alcohol at C13 is a critical and often challenging step. Incomplete reaction or low yields can stem from several factors:

  • Inefficient Formation of the Tertiary Chloride Intermediate: The synthesis proceeds through a tertiary chloride intermediate.[1] Incomplete conversion of the alcohol to the chloride will result in recovery of the starting material.

    • Troubleshooting:

      • Reagent Choice: Ensure the use of a suitable chlorinating agent. While thionyl chloride (SOCl₂) is commonly used, its reactivity can sometimes be insufficient for highly hindered alcohols. Consider using a more reactive reagent system like Appel conditions (PPh₃/CCl₄) or oxalyl chloride.

      • Reaction Conditions: Optimize the reaction temperature and time. Tertiary chlorination can be sluggish; prolonged reaction times or elevated temperatures might be necessary. However, be mindful of potential side reactions like elimination. Monitor the reaction closely by TLC or LC-MS.

  • Steric Hindrance: The bulky polycyclic core of the steviol (B1681142) derivative can significantly hinder the approach of the reducing agent to the tertiary chloride.

    • Troubleshooting:

      • Reducing Agent: Standard hydride reagents like sodium borohydride (B1222165) may not be effective. A more potent and sterically less demanding reducing agent, such as tri-n-butyltin hydride (Bu₃SnH) with a radical initiator (AIBN), is often required for the reduction of hindered tertiary halides.

      • Solvent: The choice of solvent can influence the reaction rate. A non-polar, aprotic solvent like toluene (B28343) or benzene (B151609) is typically used for radical reductions with Bu₃SnH.

  • Elimination Side Reaction: The tertiary carbocation intermediate formed during chlorination or the tertiary chloride itself can undergo elimination to form an alkene, especially under harsh acidic or basic conditions or at elevated temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain a low to moderate temperature during both the chlorination and reduction steps to minimize elimination.

      • Non-Nucleophilic Base: If a base is required during chlorination (e.g., with oxalyl chloride), use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to prevent E2 elimination.

ParameterRecommended ConditionAlternative
Chlorinating Agent SOCl₂ in pyridinePPh₃/CCl₄, Oxalyl chloride/DMF (cat.)
Reduction Agent Bu₃SnH, AIBN (cat.)Super-hydride (LiEt₃BH)
Solvent (Reduction) TolueneBenzene
Temperature 0 °C to reflux (monitor)Room Temperature

2. Three-Step Lactonization

Question: We are struggling with the three-step lactonization sequence, particularly the selective iodination at C20. What are the common issues?

Answer:

This sequence involves the formation of a γ-lactone between the C19-carboxyl group and the C20-methyl group, which requires a challenging C-H activation/functionalization at the unactivated C20 methyl group. The key is the selective iodination via a photoreaction.[1]

  • Low Regioselectivity of Iodination: The photoreaction with iodine is intended to selectively functionalize the C20 methyl group. However, other C-H bonds in the molecule could potentially react.

    • Troubleshooting:

      • Reaction Setup: The success of this reaction is highly dependent on the specific reaction conditions. Use a high-intensity light source (e.g., a tungsten lamp) and ensure the reaction vessel is made of a material transparent to the required wavelengths (e.g., Pyrex).

      • Reagents: The reaction is typically carried out with iodine (I₂) in the presence of an oxidant like lead tetraacetate (Pb(OAc)₄) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). Ensure the purity and stoichiometry of these reagents are correct.

      • Solvent: A non-polar solvent like cyclohexane (B81311) is often used to minimize competing reactions.

  • Incomplete Lactonization: After successful iodination, the subsequent steps involve displacement of the iodide and lactonization. Incomplete conversion can be an issue.

    • Troubleshooting:

      • Hydrolysis of the Iodide: The primary iodide at C20 needs to be converted to a hydroxyl group, typically under basic conditions, which can then undergo lactonization with the C19-ester. Ensure complete hydrolysis of the iodide.

      • Lactonization Conditions: The final lactonization step is often acid-catalyzed. Use a suitable acid catalyst (e.g., p-toluenesulfonic acid) and ensure anhydrous conditions to drive the equilibrium towards the lactone product.

  • Purification Challenges: The intermediates and the final lactone product can be polar and difficult to separate from starting materials and byproducts.

    • Troubleshooting:

      • Chromatography: Careful column chromatography on silica (B1680970) gel is usually required. A gradient elution system, starting with non-polar solvents and gradually increasing polarity, may be necessary to achieve good separation.

      • Crystallization: If possible, crystallization of the desired product can be a highly effective purification method.

StepReagent/ConditionPotential IssueTroubleshooting
Iodination I₂, Pb(OAc)₄, hvLow regioselectivityOptimize light source, reagent stoichiometry
Hydrolysis NaOH or KOHIncomplete reactionIncrease reaction time or temperature
Lactonization p-TsOH, heatLow conversionUse a Dean-Stark trap to remove water

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the synthesis of this compound from stevioside?

A1: The reported synthesis of (-)-Neotripterifordin from stevioside is achieved in 11 steps with an overall yield that is not explicitly stated as a single percentage in the primary literature, but is described as being reliably obtained.[1][2] The synthesis of the related compound (-)-tripterifordin is reported with a 13% overall yield over nine steps.[3] Yields for individual steps can vary, and optimization is key.

Q2: Are there any specific safety precautions I should be aware of?

A2: Yes. Several reagents used in this synthesis are hazardous.

  • Thionyl chloride (SOCl₂) and oxalyl chloride: Corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Tri-n-butyltin hydride (Bu₃SnH): Toxic and should be handled with care. Organotin compounds can be absorbed through the skin.

  • Lead tetraacetate (Pb(OAc)₄): A toxic heavy metal compound.

  • Photoreactor: High-intensity lamps can generate significant heat and UV radiation. Use appropriate shielding.

Q3: How critical is stereocontrol in this synthesis?

A3: Stereocontrol is crucial for the synthesis of the biologically active (-)-Neotripterifordin. The starting material, stevioside, provides the initial stereochemistry of the core structure. The key transformations, such as the reduction at C13, must be performed under conditions that do not epimerize existing stereocenters. The lactonization step also establishes a new stereocenter, and the reaction conditions are designed to favor the desired diastereomer.

Experimental Protocols

Key Experiment: Three-Step Lactonization

This protocol is a representative procedure based on the published synthesis.[1]

Step 1: Selective Iodination at C20

  • To a solution of the C19-alcohol intermediate (1.0 eq) in anhydrous cyclohexane, add lead tetraacetate (2.5 eq) and iodine (2.0 eq).

  • Irradiate the mixture with a 500 W tungsten lamp at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the C20-iodo intermediate.

Step 2: Hydrolysis of the C20-Iodide

  • Dissolve the C20-iodo intermediate (1.0 eq) in a mixture of THF and water.

  • Add potassium hydroxide (B78521) (5.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude hydroxy acid is typically used in the next step without further purification.

Step 3: Lactonization

  • Dissolve the crude hydroxy acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired lactone.

Visualizations

Neotripterifordin_Synthesis Stevioside Stevioside Intermediate1 Steviol Derivative (C19-Alcohol) Stevioside->Intermediate1 Initial Processing Intermediate2 C13-Tertiary Chloride Intermediate1->Intermediate2 Chlorination (SOCl₂ or similar) Intermediate3 Reduced C13 Intermediate Intermediate2->Intermediate3 Reduction (e.g., Bu₃SnH) Intermediate4 C20-Iodo Intermediate Intermediate3->Intermediate4 Photoreaction (I₂, Pb(OAc)₄, hv) Intermediate5 Hydroxy Acid Intermediate4->Intermediate5 Hydrolysis (KOH) This compound This compound Intermediate5->this compound Lactonization (p-TsOH)

Caption: Synthetic pathway to this compound from Stevioside.

Troubleshooting_C13_Reduction Start Low Yield in C13 Reduction CheckChloride Check for complete formation of tertiary chloride Start->CheckChloride IncompleteChloride Incomplete Conversion to Chloride CheckChloride->IncompleteChloride OptimizeChlorination Optimize chlorinating agent and conditions IncompleteChloride->OptimizeChlorination Yes CheckReduction Check reduction step IncompleteChloride->CheckReduction No OptimizeChlorination->CheckChloride StericHindrance Steric Hindrance Issue? CheckReduction->StericHindrance ChangeReductant Use more potent/less hindered reducing agent StericHindrance->ChangeReductant Yes Elimination Evidence of Elimination? StericHindrance->Elimination No Success Improved Yield ChangeReductant->Success ControlTempBase Control temperature and use non-nucleophilic base Elimination->ControlTempBase Yes Elimination->Success No ControlTempBase->Success

Caption: Troubleshooting workflow for the C13 reduction step.

References

Technical Support Center: Purification of Synthetic Neotripterifordin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized Neotripterifordin. The information is presented in a question-and-answer format to directly address potential issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in the synthesis of this compound?

A1: Based on published synthetic routes, the most common impurities are likely to be unreacted starting materials, reagents, byproducts from side reactions, and diastereomers. Specific examples include triphenylphosphine (B44618) oxide from Wittig reactions, over-oxidized or unreacted alcohols from oxidation steps, and products of incomplete cyclization.

Q2: What analytical techniques are best suited for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS, or Charged Aerosol Detector - CAD) is the most common and effective technique for assessing the purity of this compound and other complex diterpenes.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

Q3: What is a general strategy for the purification of crude synthetic this compound?

A3: A typical purification strategy involves a multi-step approach. Initially, a preliminary purification using flash column chromatography on silica (B1680970) gel is employed to remove major impurities. This is followed by a high-resolution purification step, such as preparative HPLC, often using a reversed-phase column (e.g., C18 or C30), to separate closely related impurities and diastereomers.[2][3][4]

Q4: I am observing poor separation of my target compound from an impurity by HPLC. What can I do?

A4: To improve HPLC separation, you can try several approaches:

  • Optimize the mobile phase: A systematic optimization of the solvent gradient (e.g., water/acetonitrile (B52724) or water/methanol) can significantly improve resolution.

  • Change the stationary phase: If a C18 column does not provide adequate separation, switching to a different stationary phase, such as a C30 column or a phenyl-hexyl column, may offer different selectivity.

  • Adjust the pH of the mobile phase: If your molecule or impurities have ionizable groups, adjusting the pH with additives like formic acid or trifluoroacetic acid can alter retention times and improve separation.

  • Consider a different chromatography mode: If reversed-phase HPLC is not effective, exploring other modes like normal-phase or hydrophilic interaction liquid chromatography (HILIC) might be beneficial.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound, with a focus on the key reaction steps.

Issue 1: Purification challenges after the Wittig Reaction.

Q: My crude product after the Wittig reaction shows multiple spots on the TLC plate, and one is very polar.

A: The highly polar spot is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction. Unreacted aldehyde may also be present.

  • Troubleshooting Steps:

    • Initial Purification: The majority of triphenylphosphine oxide can be removed by flash column chromatography on silica gel. A non-polar to moderately polar solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) is typically effective.

    • Crystallization: In some cases, the desired alkene product can be crystallized from the crude mixture, leaving the more soluble triphenylphosphine oxide in the mother liquor.

    • Alternative Workup: A workup procedure involving precipitation of triphenylphosphine oxide by adding a non-polar solvent like hexane or ether can also be effective.

Issue 2: Complex mixture after oxidation steps (e.g., MnO₂, Dess-Martin Periodinane).

Q: After oxidizing an alcohol in my synthetic route, I see a mixture of the desired carbonyl compound, unreacted starting material, and potentially other byproducts.

A: This indicates either incomplete oxidation or over-oxidation. Manganese dioxide (MnO₂) is a mild oxidant for allylic alcohols, but its activity can vary. The Dess-Martin periodinane (DMP) is generally efficient but can sometimes lead to side reactions if not handled properly.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: For MnO₂ oxidation, ensure the reagent is freshly activated and used in sufficient excess. For DMP oxidation, ensure anhydrous conditions and consider buffering the reaction with pyridine (B92270) if acid-sensitive groups are present.

    • Purification: Flash column chromatography is usually effective for separating the more polar starting alcohol from the less polar product. A carefully selected solvent gradient is key to resolving these compounds.

    • Byproduct Removal: The byproduct of DMP oxidation, 2-iodoxybenzoic acid (IBX), is polar and can be removed by an aqueous workup or filtration.

Issue 3: Difficulty in purifying the product after reduction with LiAlH₄.

Q: The purification of the alcohol product after LiAlH₄ reduction of an ester or tertiary chloride is challenging.

A: LiAlH₄ is a very strong reducing agent and can sometimes lead to the formation of complex mixtures if not controlled carefully. The workup procedure is also critical to avoid the formation of aluminum salts that can complicate purification.

  • Troubleshooting Steps:

    • Careful Workup: A standard Fieser workup (sequential addition of water, 15% NaOH solution, and more water) can help to precipitate aluminum salts, which can then be removed by filtration.

    • Chromatography: The desired alcohol can be purified from any remaining byproducts by flash column chromatography.

    • Alternative Reducing Agents: If LiAlH₄ consistently gives difficult-to-purify mixtures, consider using a milder reducing agent if the specific transformation allows.

Potential Impurities and Purification Strategies

The following table summarizes potential impurities that may arise during the synthesis of this compound and suggests appropriate purification methods.

Reaction Step Potential Impurities Recommended Purification Technique(s)
Wittig Reaction Unreacted aldehyde, Triphenylphosphine oxide, (E/Z)-isomersFlash column chromatography, Crystallization, Preparative HPLC
MnO₂ Oxidation Unreacted allylic alcohol, Over-oxidized products (e.g., carboxylic acids)Flash column chromatography
Sharpless Epoxidation Unreacted allylic alcohol, Diastereomeric epoxidesFlash column chromatography, Preparative HPLC
Dess-Martin Oxidation Unreacted alcohol, 2-Iodoxybenzoic acid (IBX) byproductAqueous workup, Filtration, Flash column chromatography
SOCl₂ Chlorination Unreacted tertiary alcohol, Elimination byproducts (alkenes)Flash column chromatography
LiAlH₄ Reduction Unreacted starting material, Aldehyde intermediate (from ester reduction)Careful aqueous workup, Flash column chromatography

Illustrative Purification Data

The following table provides representative data on the improvement of this compound purity through a multi-step purification process. Note: This data is illustrative and actual results may vary.

Purification Stage Purity of this compound (%) Major Impurities Present
Crude Synthetic Product 65%Unreacted intermediates, reagents, byproducts
After Flash Chromatography 90%Closely related structural isomers, minor byproducts
After Preparative HPLC >98%Trace impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Stationary Phase Selection: Silica gel (60 Å, 230-400 mesh) is a common choice for the purification of diterpenes.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation (Rf of the target compound between 0.2 and 0.4). A common mobile phase is a gradient of ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start with the least polar solvent mixture and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A reversed-phase C18 or C30 column is often effective for the high-resolution purification of diterpenes.

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) in water is typically used. The addition of a small amount of formic acid or trifluoroacetic acid (0.1%) can improve peak shape.

  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development: Optimize the separation on an analytical scale first to determine the best gradient conditions for separating the target compound from its impurities.

  • Preparative Run: Scale up the optimized method to a preparative column. Inject the sample and collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure, followed by lyophilization to remove the water.

Visualizations

Purification_Workflow Crude Crude Synthesized This compound Flash Flash Column Chromatography Crude->Flash Purity_Check1 Purity Analysis (TLC/HPLC) Flash->Purity_Check1 Prep_HPLC Preparative HPLC Purity_Check1->Prep_HPLC Purity < 95% Pure_Product Pure this compound (>98%) Purity_Check1->Pure_Product Purity > 95% Purity_Check2 Final Purity Analysis (HPLC/NMR) Prep_HPLC->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the purification of synthesized this compound.

Troubleshooting_Workflow Start Initial Purification Attempt Fails Identify Identify Impurity Type (TLC, HPLC-MS, NMR) Start->Identify Polar Polar Impurity? Identify->Polar NonPolar Non-Polar Impurity? Polar->NonPolar No Aqueous Aqueous Wash or Normal Phase Chromatography Polar->Aqueous Yes Isomer Isomeric Impurity? NonPolar->Isomer No Reverse Reversed-Phase Chromatography NonPolar->Reverse Yes HighRes High-Resolution Prep HPLC (e.g., C30 column) Isomer->HighRes Yes End Pure Product Aqueous->End Reverse->End HighRes->End

Caption: Logical troubleshooting workflow for purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of Neotripterifordin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Neotripterifordin in biological assays. This compound, a diterpene lactone isolated from Tripterygium wilfordii, has demonstrated potent anti-HIV activity and is a compound of significant interest in antiviral research.[1] However, its hydrophobic nature can present challenges in achieving and maintaining solubility in aqueous assay environments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for hydrophobic compounds like this compound. It is a powerful organic solvent capable of dissolving a wide array of organic materials.[2] Start by dissolving this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). This stock solution can then be stored at -20°C or -80°C for long-term stability.

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the overall solvent composition becomes predominantly aqueous, reducing the solubility of the hydrophobic compound. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Determine the highest permissible concentration of DMSO in your specific assay that does not cause cellular toxicity or interfere with the assay components. Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%.

  • Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, try using a mixture of solvents. For example, a serial dilution in a buffer containing a lower percentage of DMSO or another water-miscible organic solvent like ethanol (B145695) might help maintain solubility.

  • Pluronic F-68: This non-ionic surfactant can be added to the culture medium at a low concentration (e.g., 0.01-0.1%) to help stabilize the compound in solution and prevent precipitation.

  • Pre-warm the Assay Medium: Adding the compound to a pre-warmed medium can sometimes improve solubility.

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: While DMSO is the most common, other solvents can be considered depending on the experimental constraints:

  • Ethanol: Can be used as a primary solvent or as a co-solvent with DMSO.

  • N,N-dimethylformamide (DMF): Another polar aprotic solvent that can be an alternative to DMSO.

  • It is crucial to perform solvent toxicity controls in your assays to ensure that the chosen solvent and its final concentration do not affect the experimental results.

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in the initial solvent. After adding the solvent to the compound, brief periods of sonication in a water bath can help break up aggregates and facilitate solubilization. However, be cautious with the duration and intensity of sonication to avoid potential degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Poor aqueous solubility; high final concentration of the compound.- Lower the final concentration of this compound in the assay.- Increase the final concentration of the organic co-solvent (e.g., DMSO) if tolerated by the assay.- Prepare an intermediate dilution in a co-solvent mixture before the final dilution into the aqueous buffer.
Inconsistent or non-reproducible assay results. Compound may be precipitating out of solution over the course of the experiment.- Visually inspect the assay plates under a microscope for any signs of precipitation.- Consider using a solubility-enhancing excipient like cyclodextrin (B1172386) or formulating the compound in a delivery vehicle such as a liposome (B1194612) or nanoparticle.
Observed cellular toxicity at concentrations where the compound should be active. The solvent (e.g., DMSO) concentration may be too high, or the compound itself is cytotoxic at that concentration.- Perform a solvent toxicity control to determine the maximum tolerable concentration.- If the compound is inherently toxic, a narrower concentration range for the dose-response curve may be necessary.
Difficulty dissolving the compound even in 100% DMSO. The compound may be in a crystalline form that is difficult to dissolve.- Gently warm the solution (e.g., to 37°C) while vortexing.- Use sonication to aid dissolution.- Ensure the DMSO is of high purity and anhydrous, as water contamination can reduce its solvating power.

Quantitative Data on Solubility Enhancement Strategies

Method Principle Typical Working Concentration Advantages Potential Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent mixture to better accommodate hydrophobic molecules.0.1% - 1% (v/v) in final assay mediumSimple to implement; effective for many compounds.Can cause cellular toxicity or interfere with assay components at higher concentrations.
pH Adjustment Ionizing the compound to increase its solubility in aqueous solutions.Dependent on the pKa of the compound and the pH tolerance of the assay.Can significantly increase solubility for ionizable compounds.Not effective for neutral compounds; can alter compound activity or assay performance.
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic molecule within the cyclodextrin's hydrophobic core, with a hydrophilic exterior.1-10 mMGenerally low toxicity; can improve bioavailability.Can sometimes interfere with compound-target interactions; may not be effective for all compounds.
Surfactants (e.g., Pluronic F-68) Reducing the surface tension between the compound and the aqueous medium.0.01% - 0.1% (w/v)Effective at low concentrations.Can disrupt cell membranes or interfere with protein-based assays at higher concentrations.
Nanoformulations (e.g., Liposomes, Nanoparticles) Encapsulating the compound within a lipid or polymeric nanoparticle.Varies depending on the formulation.Can significantly improve solubility and bioavailability; allows for targeted delivery.More complex to prepare; potential for toxicity of the delivery vehicle.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Anti-HIV-1 Assay using TZM-bl Reporter Cell Line

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known anti-HIV drug).

  • Infection: Add HIV-1 virus (e.g., NL4-3 strain) to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Readout: Measure the extent of HIV-1 infection by quantifying the expression of the reporter gene (e.g., luciferase or β-galactosidase). For luciferase, use a commercial luciferase assay system and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) serial_dil Prepare Serial Dilutions in Culture Medium stock->serial_dil treat_cells Treat Cells with This compound Dilutions serial_dil->treat_cells seed_cells Seed TZM-bl Cells (96-well plate) seed_cells->treat_cells infect_cells Infect Cells with HIV-1 treat_cells->infect_cells incubate Incubate (48 hours) infect_cells->incubate readout Measure Reporter Gene Expression incubate->readout analyze Calculate % Inhibition and EC50 readout->analyze

Caption: Workflow for assessing the anti-HIV activity of this compound.

signaling_pathway cluster_virus HIV-1 Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition HIV1 HIV-1 RT Reverse Transcriptase HIV1->RT Viral Entry & Uncoating Cellular_Pathways Host Cell Signaling (e.g., NF-κB, MAPK) (Potential indirect effects) RT->Cellular_Pathways Viral RNA sensing Inhibition Inhibition of Reverse Transcription RT->Inhibition This compound This compound This compound->Inhibition Cellular_Pathways->RT Modulation of Replication

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: Managing Neotripterifordin-Associated Cytotoxicity in Uninfected Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Neotripterifordin in uninfected cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our uninfected cell lines upon treatment with this compound. Is this expected?

A1: this compound is a diterpene lactone isolated from Tripterygium wilfordii.[1][2] While it has shown potent anti-HIV activity, many natural products can exhibit off-target cytotoxic effects, especially at higher concentrations.[3] Therefore, observing cytotoxicity in uninfected cells is not entirely unexpected and requires careful characterization.

Q2: What is the likely mechanism of this compound-induced cytotoxicity in uninfected cells?

A2: The precise mechanism in uninfected cells is not well-documented. However, related compounds from the same plant, such as Triptolide, are known to induce caspase-dependent apoptosis mediated through the mitochondrial pathway.[4] This often involves a decrease in mitochondrial membrane potential and activation of executioner caspases like caspase-3 and -7.[5] It is plausible that this compound could induce cytotoxicity through a similar mechanism.

Q3: How can we reduce the cytotoxicity of this compound while preserving its potential therapeutic effects for our primary research?

A3: Mitigating cytotoxicity can be approached in several ways:

  • Dose Optimization: Determine the minimal effective concentration that achieves the desired therapeutic effect with the lowest possible cytotoxicity.

  • Co-treatment Strategies: Investigate the use of cytoprotective agents. For example, if the mechanism involves caspase-mediated apoptosis, a pan-caspase inhibitor could be used to assess if it rescues the cells from death.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems could potentially improve its therapeutic index by enabling targeted delivery and reducing systemic toxicity.

Q4: What are the key assays to characterize the cytotoxic effects of this compound?

A4: A multi-assay approach is recommended:

  • Cell Viability Assays: (e.g., MTT, MTS, or Real-Time Cell Analysis) to quantify the dose-dependent effect on cell proliferation and viability.

  • Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to differentiate between apoptosis and necrosis.

  • Mechanistic Assays: (e.g., Caspase activity assays, mitochondrial membrane potential measurement) to elucidate the underlying signaling pathways.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try using a lower concentration or a different solvent system.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Cell Line Instability Perform regular cell line authentication and mycoplasma testing. Ensure cells are within a consistent passage number range for all experiments.
Issue 2: Discrepancy Between Viability Assays (e.g., MTT vs. Apoptosis Assay)
Possible Cause Troubleshooting Step
Metabolic Interference with MTT Some compounds can interfere with the formazan (B1609692) reduction in MTT assays. Validate findings with a different viability assay that does not rely on mitochondrial reductase activity (e.g., CellTiter-Glo®).
Timing of the Assay Apoptosis is a process. Early apoptotic cells might still be metabolically active. Perform a time-course experiment to capture different stages of cell death.
Different Cell Death Mechanisms The compound might be inducing both apoptosis and necrosis. Annexin V/PI staining can help distinguish between these populations.

Data Presentation

Table 1: Example Dose-Response Cytotoxicity of this compound in Uninfected PBMCs

This compound (nM)Cell Viability (%) (MTT Assay, 48h)
0 (Vehicle Control)100 ± 4.5
1095 ± 5.2
2582 ± 6.1
5065 ± 7.3
10041 ± 5.8
25018 ± 3.9
5005 ± 2.1

Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cell Death

Treatment Group% Apoptotic Cells (Annexin V+)
Vehicle Control4.2 ± 1.1
This compound (100 nM)58.7 ± 6.3
Z-VAD-FMK (50 µM)5.1 ± 1.5
This compound (100 nM) + Z-VAD-FMK (50 µM)15.3 ± 3.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with this compound.

  • Staining: Add a fluorescent probe sensitive to ΔΨm (e.g., JC-1 or TMRE) to the culture medium and incubate.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

Visualizations

cluster_0 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical mitochondrial pathway of this compound-induced apoptosis.

start Start: Observe Cytotoxicity dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response time_course Perform Time-Course Experiment dose_response->time_course mechanism Investigate Mechanism (Apoptosis vs. Necrosis) time_course->mechanism apoptosis_assay Annexin V/PI Staining mechanism->apoptosis_assay pathway Elucidate Pathway (e.g., Caspase Activity, ΔΨm Measurement) apoptosis_assay->pathway end End: Characterize Cytotoxicity pathway->end

Caption: Experimental workflow for characterizing cytotoxicity.

start High Cytotoxicity Observed check_conc Is the concentration too high? start->check_conc check_solubility Is the compound precipitating? check_conc->check_solubility No lower_conc Action: Lower the concentration check_conc->lower_conc Yes check_controls Are controls behaving as expected? check_solubility->check_controls No change_solvent Action: Change solvent or preparation method check_solubility->change_solvent Yes validate_assay Action: Validate assay with known cytotoxic agent check_controls->validate_assay No

Caption: Troubleshooting logic for unexpected high cytotoxicity.

References

Validation & Comparative

Validating the Anti-HIV Activity of Synthetic Neotripterifordin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of synthetic Neotripterifordin, a novel diterpene lactone, against established antiretroviral agents. The data presented is based on published in vitro studies, offering a framework for evaluating its potential as a therapeutic candidate.

Comparative Efficacy and Cytotoxicity

The anti-HIV-1 activity of this compound was evaluated in H9 lymphocyte cells, with its efficacy and cytotoxicity compared against two standard antiretroviral drugs: Zidovudine (AZT), a Nucleoside Reverse Transcriptase Inhibitor (NRTI), and Nevirapine, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

CompoundDrug ClassCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound NNRTIH90.025[1]3.125*125[1]
Zidovudine (AZT) NRTICEM-SS~0.004>100>25,000
Nevirapine NNRTICEM0.09>1000>11,111

Note: The CC₅₀ for this compound was calculated from the reported EC₅₀ and Therapeutic Index (TI), where TI = CC₅₀/EC₅₀. The data for Zidovudine and Nevirapine are derived from studies using CEM-SS cells, a different T-lymphocyte cell line, and may not be directly comparable but serve as a valuable benchmark.

Experimental Protocols

The validation of anti-HIV activity typically involves cell-based assays to quantify viral replication and compound cytotoxicity. The following is a detailed methodology for a standard HIV-1 p24 Antigen Capture ELISA, a common method for assessing antiviral efficacy.

HIV-1 p24 Antigen Capture ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • 96-well microtiter plates coated with a murine monoclonal antibody to HIV-1 p24.

  • H9 lymphocyte cells.

  • HIV-1 viral stock (e.g., HTLV-IIIB strain).

  • Test compounds (this compound, AZT, Nevirapine) at various concentrations.

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • Lysis buffer (e.g., 0.5% Triton X-100).

  • Biotinylated human anti-HIV-1 p24 polyclonal antibody.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1N H₂SO₄).

  • Wash buffer (PBS with 0.05% Tween 20).

  • Recombinant HIV-1 p24 protein standard.

Procedure:

  • Cell Seeding and Infection:

    • Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Pre-incubate the cells with serial dilutions of the test compounds for 2 hours at 37°C.

    • Infect the cells with a predetermined titer of HIV-1.

    • Include control wells with infected cells (no drug) and uninfected cells (no drug, no virus).

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified, 5% CO₂ atmosphere.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatants.

  • ELISA Protocol:

    • Add 20 µL of lysis buffer to each well of the anti-p24 antibody-coated plate.

    • Add 200 µL of cell culture supernatant or p24 standards to the wells. Incubate for 1 hour at 37°C.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of biotinylated anti-p24 antibody to each well. Incubate for 1 hour at 37°C.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the recombinant p24 protein.

    • Calculate the concentration of p24 in each sample.

    • The EC₅₀ value is determined as the compound concentration that inhibits p24 production by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

To determine the CC₅₀, a parallel assay is run without viral infection.

Procedure:

  • Seed H9 cells in a 96-well plate and treat with the same serial dilutions of the test compounds.

  • Incubate for the same duration as the antiviral assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • The CC₅₀ value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound & control drugs A2 Pre-incubate cells with compounds P1->A2 P2 Culture H9 Lymphocyte Cells A1 Seed H9 cells into 96-well plates P2->A1 A1->A2 D2 Perform MTT assay for cytotoxicity A1->D2 Parallel Cytotoxicity Assay A3 Infect cells with HIV-1 A2->A3 A4 Incubate for 7 days at 37°C A3->A4 A5 Collect cell culture supernatant A4->A5 D1 Quantify p24 antigen using ELISA A5->D1 D3 Calculate EC₅₀ and CC₅₀ values D1->D3 D2->D3 D4 Determine Selectivity Index (SI) D3->D4

Caption: Workflow for in vitro anti-HIV-1 evaluation.

Proposed Mechanism of Action: NNRTI Signaling Pathway

Studies suggest that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA.

G cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral dsDNA RT->ViralDNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome ViralDNA->Integration This compound This compound This compound->RT Allosteric Inhibition

Caption: Mechanism of this compound as an NNRTI.

References

A Comparative Analysis of the Mechanisms of Action: Neotripterifordin vs. Triptolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derived from the traditional Chinese medicinal plant, Tripterygium wilfordii (Thunder God Vine), Neotripterifordin (B1248560) and Triptolide (B1683669) are both diterpenoid compounds that have garnered significant interest within the scientific community. Despite their common origin, the current understanding of their molecular mechanisms reveals divergent biological activities. Triptolide is extensively characterized as a potent anti-inflammatory and anti-cancer agent with a well-defined molecular target. In contrast, this compound is primarily recognized for its potent anti-viral properties, particularly against the Human Immunodeficiency Virus (HIV), with its precise mechanism of action remaining less understood. This guide provides a detailed, objective comparison of their known mechanisms, supported by experimental data and pathway visualizations, to serve as a resource for researchers and drug development professionals.

Triptolide: A Covalent Inhibitor of Global Transcription

Triptolide is a diterpenoid triepoxide that functions as a powerful, broad-spectrum inhibitor of cellular proliferation and inflammation. Its pleiotropic effects stem from its ability to irreversibly bind to a critical component of the general transcription machinery.

Primary Molecular Target: The XPB Subunit of TFIIH

The principal mechanism of Triptolide is the covalent inhibition of the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor IIH (TFIIH). The 12,13-epoxide group of Triptolide forms a covalent bond with the Cysteine 342 residue of the XPB protein. This binding event inhibits the DNA-dependent ATPase activity of XPB, which is essential for melting the DNA promoter during the initiation of transcription by RNA Polymerase II (RNAPII). The result is a global suppression of transcription, which underpins its widespread biological effects.

Triptolide_General_Mechanism Triptolide's Primary Mechanism of Action cluster_tfii_h Transcription Factor II H (TFIIH) cluster_transcription Transcription Initiation Triptolide Triptolide XPB XPB Subunit (ATPase) Triptolide->XPB Covalent Binding (Inhibits ATPase Activity) TFIIH_other Other TFIIH Subunits RNAPII RNA Polymerase II XPB->RNAPII Facilitates Promoter Melting mRNA mRNA Synthesis RNAPII->mRNA Transcription Promoter DNA Promoter Global_Inhibition Global Transcription Inhibition

Figure 1: Triptolide covalently binds and inhibits the XPB subunit of TFIIH.

Downstream Mechanistic Consequences

The global shutdown of transcription initiation affects the expression of a vast number of genes, particularly those with short-lived mRNAs, which include key regulators of inflammation and cell survival.

1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Triptolide potently inhibits this pathway. By suppressing global transcription, it prevents the synthesis of short-lived regulatory proteins required for the NF-κB cascade. Furthermore, studies show Triptolide directly inhibits the phosphorylation of IκBα, preventing its degradation and thus locking NF-κB in its inactive cytoplasmic state.[1][2][3][4]

Triptolide_NFkB_Pathway Triptolide's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates NFkB_inactive NF-κB (p65/p50) + IκBα (Inactive Complex) IKK->NFkB_inactive Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_active NF-κB (p65/p50) (Active) Proteasome->NFkB_active Releases NF-κB NFkB_translocation Nuclear Translocation NFkB_translocation->NFkB_active Translocates Gene Inflammatory Gene Transcription Triptolide Triptolide Triptolide->IKK Inhibits NFkB_inactive->IkBa_p NFkB_active->Gene

Figure 2: Triptolide inhibits NF-κB activation by preventing IκBα phosphorylation.

2. Induction of Apoptosis

Triptolide's anti-cancer activity is largely driven by its ability to induce programmed cell death (apoptosis). This occurs through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

  • Intrinsic Pathway: Triptolide disrupts the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins like Bax. This leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: Triptolide treatment has been shown to increase the expression of the death receptor Fas on the cell surface.[5][6] Binding of the Fas ligand (FasL) initiates a signaling cascade that directly activates caspase-8, which in turn can activate caspase-3.

Figure 3: Triptolide activates both intrinsic and extrinsic apoptosis pathways.

Quantitative Data for Triptolide Activity
ParameterValueCell Line / SystemReference
Antiproliferative Activity (IC₅₀) Avg. 12 nM60 cancer cell lines[7]
RNAPII Transcription Inhibition (IC₅₀) 200 nMIn vitro assay[7]
RNA Synthesis Inhibition (IC₅₀) 62 nMHeLa cells[7]
Apoptosis Induction (Late Stage) ~22.4% at 50nMHepaRG cells[5]
Apoptosis Induction (Breast Cancer) ~80% at 50nMMDA-MB-231, BT-474, MCF7[8]
Experimental Protocols

Protocol: Western Blot for NF-κB Inhibition

  • Cell Culture and Treatment: Culture cells (e.g., HUVECs, C2C12) to 80% confluency. Pre-treat cells with varying concentrations of Triptolide (e.g., 4, 8, 16 ng/ml) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant like TNF-α (e.g., 5 ng/ml) or LPS and incubate for a specified time (e.g., 1 hour).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to collect total cellular protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the ratio of phosphorylated to total protein in Triptolide-treated lanes indicates inhibition.[1]

This compound: A Diterpene Lactone with Anti-HIV Activity

This compound is a kaurane-type diterpene lactone also isolated from Tripterygium wilfordii.[9] Unlike the extensively studied Triptolide, the primary bioactivity reported for this compound is its potent inhibition of HIV replication.

Primary Biological Activity: Anti-HIV Replication

Early studies identified this compound as a novel anti-HIV agent. It demonstrated potent activity against HIV-1 replication in H9 lymphocyte cells with a reported EC₅₀ (half-maximal effective concentration) of 25 nM and a therapeutic index (TI) of 125.[9]

Mechanism of Action: An Area of Active Investigation

The precise molecular mechanism underlying this compound's anti-HIV effect is not yet fully elucidated. Computational docking studies have suggested that this compound and its derivatives may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to the NNRTI pocket on the HIV-1 reverse transcriptase enzyme.[10] However, direct experimental validation of this as its sole or primary mechanism is not as established as Triptolide's interaction with XPB. There is a notable lack of published data on its effects on general host cell transcription or key signaling pathways like NF-κB and apoptosis.

Figure 4: The known anti-HIV activity of this compound.

Comparative Summary and Conclusion

The comparison between Triptolide and this compound highlights a fascinating divergence in bioactivity and scientific understanding, despite their shared botanical origin.

FeatureTriptolideThis compound
Chemical Class Diterpenoid TriepoxideKaurane Diterpene Lactone
Primary Target XPB Subunit of TFIIH [11][12][13]HIV-1 Reverse Transcriptase (Proposed)[10]
Primary Mechanism Covalent inhibition of ATPase activity, leading to global transcription inhibition [7][11]Inhibition of viral replication; proposed NNRTI[10]
Key Affected Pathways NF-κB (Inhibition) [1][2][4], Apoptosis (Induction) [5][8], Wnt (Inhibition)[8]Not well-characterized in host cells
Primary Therapeutic Area Anti-inflammatory, Anti-cancerAnti-viral (Anti-HIV)[9]

References

Safety Operating Guide

Proper Disposal Procedures for Neotripterifordin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for neotripterifordin (B1248560) was identified in the public domain. The following procedures are based on general best practices for the handling and disposal of hazardous, biologically active compounds, such as cytotoxic and antineoplastic agents. This compound is an anti-viral diterpene lactone, and given its biological activity, it should be handled with care to minimize exposure.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound.

I. Hazard Assessment and Waste Classification

Key Hazard Considerations:

Hazard CategoryDescription and Recommendations
Toxicity Assumed to be cytotoxic. Avoid creating dust or aerosols. Handle in a chemical fume hood or other ventilated enclosure.
Chemical Reactivity Specific reactivity data is unavailable. Do not mix with other chemical wastes unless compatibility is known.[1]
Environmental Avoid release to the environment. Do not dispose of down the drain or in regular trash.

II. Personal Protective Equipment (PPE)

When handling this compound and its associated waste, appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion.

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A disposable or dedicated lab coat should be worn.

  • Respiratory Protection: If there is a risk of aerosol or dust generation, a properly fitted respirator (e.g., N95 or higher) should be used.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe disposal of pure this compound (solid), solutions containing this compound, and contaminated labware.

A. Disposal of Pure (Solid) this compound:

  • Container Labeling:

    • Obtain a designated hazardous waste container from your institution's EHS department.

    • Label the container clearly with "Hazardous Waste," "this compound," and the approximate quantity.

  • Waste Transfer:

    • Conduct all transfers within a chemical fume hood.

    • Carefully transfer the solid this compound into the labeled hazardous waste container.

    • Use dedicated spatulas and weighing papers. All disposable items used in the transfer must be considered contaminated.

  • Container Sealing and Storage:

    • Securely close the hazardous waste container.

    • Store the container in a designated, properly ventilated satellite accumulation area (SAA) until it is collected by EHS personnel.

B. Disposal of this compound Solutions:

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).

    • Do not mix with other solvent waste streams unless specifically permitted by your EHS department.

  • Labeling:

    • Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.

  • Storage and Disposal:

    • Keep the container tightly sealed when not in use.

    • Store in secondary containment within a designated SAA.

    • Arrange for pickup by your institution's EHS department.

C. Disposal of Contaminated Labware and Materials:

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and absorbent pads, must be disposed of as solid hazardous waste.

    • Collect these items in a dedicated, labeled, and sealed plastic bag or container. This container should be clearly marked as "Chemotherapeutic Waste" or "Cytotoxic Waste."

  • Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste."

  • Reusable Glassware:

    • Decontaminate reusable glassware by rinsing with a suitable solvent that will dissolve this compound.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washing with detergent and water is then permissible.

IV. Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Restrict Access: Prevent others from entering the spill area.

  • Consult SDS (if available) and EHS: If a specific SDS is not available, treat the compound as highly potent. Contact your institution's EHS for guidance on cleanup.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task. Use a spill kit with appropriate PPE and absorbent materials. All cleanup materials must be disposed of as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Neotripterifordin_Disposal_Workflow This compound Disposal Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_sharps cluster_disposal cluster_end start Generate this compound Waste waste_type What is the form of the waste? start->waste_type solid_waste Pure Solid or Contaminated PPE/Labware? waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid sharps_waste Contaminated Needles/Syringes waste_type->sharps_waste Sharps pure_solid Pure this compound solid_waste->pure_solid Pure Solid contaminated_solid Contaminated Labware/PPE solid_waste->contaminated_solid Contaminated Solid solid_container Labeled Hazardous Solid Waste Container pure_solid->solid_container contaminated_solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container ehs_pickup Store in SAA for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.